Fmoc-beta-cyclopenten-1-yl-DL-alanine Fmoc-beta-cyclopenten-1-yl-DL-alanine
Brand Name: Vulcanchem
CAS No.: 1219148-79-4
VCID: VC2647588
InChI: InChI=1S/C23H23NO4/c25-22(26)21(13-15-7-1-2-8-15)24-23(27)28-14-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-7,9-12,20-21H,1-2,8,13-14H2,(H,24,27)(H,25,26)
SMILES: C1CC=C(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C23H23NO4
Molecular Weight: 377.4 g/mol

Fmoc-beta-cyclopenten-1-yl-DL-alanine

CAS No.: 1219148-79-4

Cat. No.: VC2647588

Molecular Formula: C23H23NO4

Molecular Weight: 377.4 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-beta-cyclopenten-1-yl-DL-alanine - 1219148-79-4

Specification

CAS No. 1219148-79-4
Molecular Formula C23H23NO4
Molecular Weight 377.4 g/mol
IUPAC Name 3-(cyclopenten-1-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C23H23NO4/c25-22(26)21(13-15-7-1-2-8-15)24-23(27)28-14-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-7,9-12,20-21H,1-2,8,13-14H2,(H,24,27)(H,25,26)
Standard InChI Key REAWFVHRWNQWDF-UHFFFAOYSA-N
SMILES C1CC=C(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES C1CC=C(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

PropertyValue
CAS Number1219148-79-4
Molecular FormulaC23H23NO4C_{23}H_{23}NO_4
Molecular Weight377.4 g/mol
SynonymsMultiple (e.g., AKOS015837400)
Hazard ClassificationIrritant

Structural Features

The compound's structure includes a fluorenylmethoxycarbonyl group attached to the amino acid backbone, ensuring protection during synthesis steps. Its cyclopentenyl side chain contributes steric and electronic effects that influence peptide folding and activity. The stereochemistry of the alanine moiety is racemic (DL), allowing for broader applicability in synthetic protocols .

Synthesis of Fmoc-beta-cyclopenten-1-yl-DL-alanine

General Synthetic Pathway

The synthesis of Fmoc-beta-cyclopenten-1-yl-DL-alanine typically follows standard peptide synthesis protocols, employing orthogonal protection strategies to ensure selective reactions. The Fmoc group is introduced via reaction with fluorenylmethoxycarbonyl chloride under basic conditions, while the cyclopentenyl substitution requires specialized reagents to achieve regioselectivity.

Key steps in the synthesis include:

  • Protection of the amino group using Fmoc-Cl.

  • Cyclization or substitution to introduce the cyclopentenyl side chain.

  • Purification via chromatography to isolate the desired product.

Deprotection Strategies

The Fmoc group can be removed under mild basic conditions using reagents such as pyridine or piperidine. This orthogonal deprotection strategy is advantageous over acid-labile groups like Boc, as it minimizes side reactions and preserves peptide integrity.

Applications in Peptide Synthesis

Solid-phase Peptide Synthesis (SPPS)

Fmoc-beta-cyclopenten-1-yl-DL-alanine is primarily utilized in SPPS, a technique that facilitates rapid peptide assembly by anchoring amino acids onto a solid resin matrix. The compound's Fmoc protection prevents unwanted side reactions during coupling steps, ensuring high yields and purity.

Incorporation of Non-natural Amino Acids

Physical and Chemical Properties

Solubility and Stability

The compound exhibits moderate solubility in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . It is stable under ambient conditions but should be stored at room temperature away from moisture and light.

Reactivity Profile

Fmoc-beta-cyclopenten-1-yl-DL-alanine reacts selectively under standard peptide coupling conditions using carbodiimide-based reagents or active esters. Its reactivity is influenced by the electronic effects of the cyclopentenyl group.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator